Cas no 61694-81-3 (1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl-)

1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl-, is a specialized diamine compound featuring a chloro-substituted benzyl group and an ethyl moiety. Its unique structure, combining an aromatic chlorophenyl group with an aliphatic ethylamine chain, makes it a valuable intermediate in organic synthesis, particularly for the preparation of chelating agents, ligands, or pharmaceutical derivatives. The presence of the 3-chlorophenyl group enhances its reactivity in electrophilic substitution or coupling reactions, while the ethylamine backbone contributes to solubility and coordination properties. This compound is suitable for applications requiring tailored amine functionality, such as catalysis or polymer modification. Careful handling is advised due to potential amine reactivity and the presence of a halogen substituent.
1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl- structure
61694-81-3 structure
Product Name:1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl-
CAS No:61694-81-3
MF:C11H17ClN2
MW:212.719081640244
CID:469674
PubChem ID:12861871
Update Time:2025-06-07

1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl-
    • N'-[(3-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine
    • AKOS026290481
    • N*1*-(3-Chloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
    • N-(3-Chlorobenzyl)-N-ethyl-1,2-ethanediamine
    • EN300-6764264
    • DTXSID70511754
    • SB78872
    • N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine
    • (2-AMINOETHYL)[(3-CHLOROPHENYL)METHYL]ETHYLAMINE
    • SCHEMBL11466186
    • AM101026
    • N~1~-[(3-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
    • 61694-81-3
    • MDL: MFCD21096956
    • Inchi: 1S/C11H17ClN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
    • InChI Key: CEGPYWJJEVYOQS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN(CC)CCN

Computed Properties

  • Exact Mass: 212.10821
  • Monoisotopic Mass: 212.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

1,2-Ethanediamine, N-[(3-chlorophenyl)methyl]-N-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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